N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide
Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylamino group, an ethyl chain, a methoxyphenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as chloroform and the presence of a base like N-ethyl-N,N-diisopropylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide methanesulfonate
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide
Uniqueness
N1-(2-(dimethylamino)ethyl)-N2-(4-methoxyphenyl)oxalamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(4-methoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)9-8-14-12(17)13(18)15-10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPWAYRRZACSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182937 | |
Record name | N1-[2-(Dimethylamino)ethyl]-N2-(4-methoxyphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17894-51-8 | |
Record name | N1-[2-(Dimethylamino)ethyl]-N2-(4-methoxyphenyl)ethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17894-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[2-(Dimethylamino)ethyl]-N2-(4-methoxyphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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